molecular formula C8H3Cl2F5O B3077324 1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene CAS No. 104678-84-4

1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene

Cat. No.: B3077324
CAS No.: 104678-84-4
M. Wt: 281 g/mol
InChI Key: BWELQYHSMPTKKY-UHFFFAOYSA-N
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Description

1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by multiple electronegative substituents. Its structure includes a chlorine atom at position 1, a chloro(difluoro)methoxy group (-OCF₂Cl) at position 2, and a trifluoromethyl (-CF₃) group at position 3. This arrangement confers high chemical stability and reactivity, making it valuable in agrochemical and pharmaceutical synthesis.

Synthesis:
The primary synthesis route involves reacting 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in tetrahydrofuran (THF) at −75 °C to form an intermediate lithium complex (83% yield). Subsequent reaction with 1,1,2-trichloro-1,2,2-trifluoroethane yields the target compound in 82% yield .

Properties

IUPAC Name

1-chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-5-2-1-4(7(11,12)13)3-6(5)16-8(10,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWELQYHSMPTKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene typically involves several steps, including halogenation and substitution reactions. One common method involves the reaction of a benzene derivative with chlorinating agents and difluoromethylating reagents under controlled conditions. Industrial production methods may utilize continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: It may be investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: This compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various substrates. The pathways involved in its action depend on the specific application and the environment in which it is used .

Comparison with Similar Compounds

Reactivity and Stability

  • The trifluoromethyl (-CF₃) group enhances thermal stability and lipophilicity, critical for pesticidal activity in compounds like oxyfluorfen .
  • The chloro(difluoro)methoxy (-OCF₂Cl) group in the target compound increases electrophilicity compared to simpler analogs like p-chlorobenzotrifluoride, enabling nucleophilic substitution reactions in synthetic pathways .

Contrasting Properties

  • Volatility : The target compound’s molecular weight (307.01 g/mol) and polar substituents reduce volatility compared to p-chlorobenzotrifluoride (180.56 g/mol), making it less suitable for gas-phase applications .
  • Biological Activity : Unlike nitro-substituted analogs (e.g., oxyfluorfen), the target compound lacks a nitro group, which may limit its utility as a standalone pesticide but expand its compatibility in medicinal chemistry .

Biological Activity

1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene, with a CAS number of 1417568-26-3, is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique combination of chlorine and trifluoromethyl groups in its structure suggests possible interactions with biological systems, warranting a detailed examination of its effects.

  • Molecular Formula : C8H3Cl2F5O
  • Molecular Weight : 281.00 g/mol
  • Structural Characteristics : The presence of multiple electronegative atoms (Cl and F) may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest, particularly in toxicology and potential therapeutic applications.

Toxicological Studies

  • Reproductive Toxicity : Inhalation exposure to high doses has been associated with adverse effects on the reproductive system. A study reported significant concentrations in adipose tissue, lungs, liver, and other organs post-exposure, indicating systemic distribution and potential toxicity .
  • Metabolism and Excretion : Following oral administration in rats, a substantial portion (62-82%) was exhaled unchanged, while metabolites detected in urine included glucuronides and mercapturic acid conjugates . This highlights the compound's metabolic pathways and potential for bioaccumulation.
  • Hematological Effects : Notable changes in blood parameters were observed at elevated exposure levels, including decreased leukocyte counts and altered globulin concentrations . These findings suggest that the compound may affect immune function.
Parameter Observed Effect Dose Level (ppm)
Leukocyte CountDecreased2000
Lymphocyte CountDecreased2000
Neutrophil CountIncreased≥500
Globulin ConcentrationIncreased≥1000

Case Studies

  • In Vivo Toxicology : A study involving B6C3F1/N mice exposed to varying concentrations revealed a NOAEL (No Observed Adverse Effect Level) of 125 ppm based on kidney and glandular effects observed at higher doses . This emphasizes the importance of dosage in evaluating safety profiles.
  • Metabolic Pathway Analysis : Research into the metabolic fate of similar compounds indicates that understanding their biotransformation can aid in predicting biological responses and potential toxicities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene
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1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene

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